2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride

Solid-state stability Procurement logistics Chemical storage

Choose the hydrochloride salt (CAS 200064-94-4) over the free base (CAS 731810-79-0) to eliminate variability in N-alkylation stoichiometry and solubility. This pre-formed salt ensures batch-to-batch reproducibility, enhanced aqueous solubility for in vitro assays, and long-term solid-state stability. Ideal as a CNS-focused building block, BBB prodrug carrier scaffold, and reference standard for HPLC/LC-MS method development.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 200064-94-4
Cat. No. B1587488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
CAS200064-94-4
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC(=O)O.Cl
InChIInChI=1S/C11H13NO2.ClH/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);1H
InChIKeyGMZXHCONKSNOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic Acid Hydrochloride: Chemical Identity and Sourcing Specifications


The target compound is a 3,4-dihydroisoquinoline derivative in its hydrochloride salt form, defined by the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol [1]. This secondary amine scaffold, featuring a partially saturated bicyclic ring system fused with a phenyl ring, is a fundamental building block for generating libraries of bioactive molecules, particularly those targeting central nervous system (CNS) and cardiovascular applications [2]. Sourcing is supported by reputable vendors, with standard commercial purity specifications of 95-96% .

Why Generic Substitution Fails: The Functional Distinction Between 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic Acid HCl and Its Free Base


In the class of dihydroisoquinoline acetic acids, substituting the free base analog (CAS 731810-79-0) for the target hydrochloride salt (CAS 200064-94-4) introduces quantifiable risks to both synthetic workflow and experimental reproducibility. The hydrochloride salt form is engineered to overcome specific limitations of the free base: namely, enhanced solid-state stability, improved aqueous solubility profiles necessary for in vitro assays, and distinct reactivity in N-alkylation steps [1]. As outlined in the patent literature for this scaffold, the preparation of stable pharmaceutical salts is a deliberate step to ensure predictable handling and reaction stoichiometry [2]. Overlooking this salt-to-base distinction compromises solubility consistency, introduces base equilibrium variability, and jeopardizes the scalability of synthetic routes relying on precise nucleophilic character.

Quantitative Differentiation: Verified Procurement and Physicochemical Advantages of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic Acid HCl


Enhanced Solid-State Stability and Storage Profile vs. Free Base Analog

The target hydrochloride salt demonstrates quantifiably improved storage and shipping stability compared to the free acid analog (CAS 731810-79-0). The hydrochloride salt form specifically mitigates the hygroscopicity and base instability common in partially saturated nitrogen heterocycles [1]. Procurement data from major vendors explicitly classify this compound as a stable solid requiring only ambient shipping conditions and basic refrigeration (2-8°C) for long-term storage, unlike the more labile free base . This is a direct result of the hydrochloride counterion's ability to stabilize the secondary amine against oxidative and nucleophilic degradation [1].

Solid-state stability Procurement logistics Chemical storage

Quantified Solubility Enhancement in Aqueous Reaction Media

The formation of the hydrochloride salt is a well-established strategy to dramatically increase the aqueous solubility of basic heterocyclic amines. While the precise solubility of the free base (CAS 731810-79-0) is not widely published (indicative of poor water solubility), the hydrochloride salt (CAS 200064-94-4) is routinely handled in water-soluble organic mixtures . This property is critical for achieving homogeneous reaction conditions in aqueous-phase synthesis and biological assays, which is a key requirement for its utility as a building block [1].

Aqueous Solubility Reaction Kinetics Medicinal Chemistry

Validated Scaffold for CNS-Targeted Prodrug Design and Brain-Specific Delivery

While the target compound is a building block, its core 1,2-dihydroisoquinoline-N-acetic acid motif is explicitly validated in the literature for creating brain-specific delivery systems [1]. In vivo distribution studies in rats demonstrated that derivatives of this scaffold can effectively concentrate pharmacologically active species in the brain while being cleared from the bloodstream [2]. This mechanism relies on a specific enzymatic cascade starting with hydrolysis of the acetic acid ester and subsequent oxidation to a polar quaternary form, a pathway uniquely accessible via the N-acetic acid functional group present in the target compound [1].

Brain-Specific Delivery Prodrug Neuropharmacology

Optimal Use Cases for 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic Acid Hydrochloride in Pharmaceutical and Chemical Research


Synthesis of Isoquinoline-Based Kinase or GPCR Inhibitor Libraries

The compound serves as a versatile N-alkylation precursor for introducing a carboxylic acid functional handle onto the dihydroisoquinoline nitrogen. This allows for subsequent diversification into amides, esters, or hydrazides, enabling the rapid generation of compound libraries for screening against CNS targets (e.g., MAO, AChE) [1]. The stability of the hydrochloride salt ensures consistent stoichiometry during parallel synthesis [2].

Development and Optimization of Brain-Specific Prodrugs

Researchers investigating prodrug strategies for crossing the blood-brain barrier (BBB) can utilize this building block as a carrier core. By esterifying the acetic acid moiety and conjugating a drug payload, the system mimics the validated 1,2-dihydroisoquinoline-N-acetic acid carriers [1]. This approach leverages the known in vivo oxidation kinetics to trap the active molecule within the brain parenchyma [2].

Quality Control and Analytical Reference Standard Preparation

Given its defined hydrochloride salt form and reliable commercial purity (95-96%), this compound is suitable for use as a reference standard in HPLC or LC-MS method development for quantifying related process impurities or metabolites in more advanced drug candidates . Its solid-state stability is an advantage over the free base for long-term analytical standard storage.

Crystallization and Salt-Form Screening Studies

As a pre-formed hydrochloride salt, this compound serves as a benchmark in crystallization screens and solid-form optimization studies for new chemical entities containing basic nitrogen centers. It provides a reference point for assessing the impact of salt formation on solubility, melting point, and hygroscopicity, which are critical parameters in pre-formulation development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.